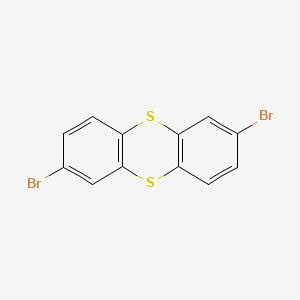

2,7-Dibromothianthrene

CAS No.: 63511-65-9

Cat. No.: VC17187259

Molecular Formula: C12H6Br2S2

Molecular Weight: 374.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63511-65-9 |

|---|---|

| Molecular Formula | C12H6Br2S2 |

| Molecular Weight | 374.1 g/mol |

| IUPAC Name | 2,7-dibromothianthrene |

| Standard InChI | InChI=1S/C12H6Br2S2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H |

| Standard InChI Key | QOGDMHZMYYSFPP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1Br)SC3=C(S2)C=C(C=C3)Br |

Introduction

2,7-Dibromothianthrene is a chemical compound that belongs to the thianthrene family, a group of sulfur-containing heterocyclic compounds. It is specifically a dibrominated derivative of thianthrene, which is known for its unique molecular structure and properties. This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules and materials.

Synthesis of 2,7-Dibromothianthrene

The synthesis of 2,7-dibromothianthrene typically involves the bromination of thianthrene. This process requires careful control of reaction conditions to achieve selective bromination at the desired positions. The detailed synthesis steps often involve the use of bromine in a solvent like dichloromethane or chloroform, followed by purification to isolate the dibrominated product.

Applications in Organic Synthesis

2,7-Dibromothianthrene serves as a versatile intermediate in organic synthesis. It can undergo various coupling reactions, such as Suzuki-Miyaura cross-coupling, to form complex molecules. These reactions are crucial in the development of new materials and pharmaceuticals.

Example of Suzuki-Miyaura Cross-Coupling

In a Suzuki-Miyaura reaction, 2,7-dibromothianthrene can be coupled with aryl boronic acids in the presence of a palladium catalyst to form biaryl compounds. This method is widely used for constructing conjugated systems and organic polymers.

Research Findings and Applications

Recent studies have highlighted the potential of thianthrene-based compounds in materials science. For instance, porous organic polymers (POPs) incorporating thianthrene units have shown promise as organic electrode materials for supercapacitors . These materials exhibit enhanced electrochemical properties due to their porous structure and the presence of sulfur atoms, which contribute to improved conductivity and stability.

Applications in Supercapacitors

| Material | Specific Capacitance (F/g) | Pore Volume (cm³/g) |

|---|---|---|

| Thianthrene-based POPs | Up to 67.1 F/g | Typically around 0.5 cm³/g |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume